

# An In-Depth Technical Guide to the Natural Sources of Quinolinone Compounds

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

**CAS No.:** 54675-21-7

**Cat. No.:** B1455461

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## Introduction

Quinolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically significant molecules.[1] These compounds, found across a diverse range of biological sources including plants, fungi, and bacteria, exhibit a remarkable breadth of bioactivities.[1][2][3] Their therapeutic potential is underscored by the existence of several FDA-approved drugs based on the quinoline framework, such as the anticancer agents camptothecin and its analogues, and the long-standing use of the antimalarial drug, quinine.

This technical guide provides an in-depth exploration of the natural sources of quinolinone compounds, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the major producing organisms, the biosynthetic pathways responsible for the synthesis of these complex molecules, and detailed experimental protocols for their extraction, isolation, and characterization.

## Part 1: Natural Sources of Quinolinone Compounds

Quinolinone alkaloids are not confined to a single domain of life and can be isolated from a variety of natural sources. This section will explore the prominent examples from the plant, fungal, and bacterial kingdoms.

## Plant-Derived Quinolinone Alkaloids

Higher plants are a rich and historically significant source of quinolinone alkaloids, with the families Rutaceae and Rubiaceae being particularly prolific producers.[\[1\]](#)[\[4\]](#)

Notable Plant Sources and their Quinolinone Compounds:

Plant Species	Family	Quinolinone Compound(s)	Biological Activity
Cinchona officinalis and other Cinchona spp.	Rubiaceae	Quinine, Quinidine, Cinchonine, Cinchonidine	Antimalarial, Antiarrhythmic
Camptotheca acuminata	Nyssaceae	Camptothecin	Anticancer
Ruta graveolens (Common Rue)	Rutaceae	Arborinine, $\gamma$ -fagarine	Various
Zanthoxylum spp. (Prickly Ash)	Rutaceae	Various quinoline alkaloids	Stimulant
Ophiorrhiza pumila	Rubiaceae	Camptothecin	Anticancer

- **Cinchona Alkaloids:** The bark of the Cinchona tree is the natural source of quinine, a compound that has been used for centuries to treat malaria.[\[4\]](#) Quinine and its diastereomer quinidine are among the most well-known quinoline alkaloids.
- **Camptothecin:** Isolated from the bark and stem of *Camptotheca acuminata*, camptothecin is a potent anticancer agent that functions by inhibiting DNA topoisomerase I.[\[5\]](#)
- **Furoquinolines and Quinolones from Rutaceae:** The Rutaceae family is a treasure trove of quinolinone diversity, producing both 2-quinolones and 4-quinolones, as well as furoquinoline alkaloids.[\[4\]](#)

## Fungal Quinolinone Compounds

Fungi, particularly species from the genera *Penicillium* and *Aspergillus*, are known to produce a variety of quinolinone alkaloids.[3][6] These compounds often exhibit interesting biological activities, including antimicrobial and cytotoxic effects.[2][7]

Examples of Fungi and their Quinolinone Metabolites:

Fungal Species	Quinolinone Compound(s)	Biological Activity
<i>Penicillium</i> spp.	Quinolactacins, 3-O-methylviridicatin, viridicatol	Anticholinesterase, $\alpha$ -glucosidase inhibition, anticancer, antimicrobial, antifungal[6][7]
<i>Aspergillus</i> spp.	Various 2-quinolones	Antimicrobial, Anti-inflammatory, Insecticidal[3]

Fungal quinolones are typically biosynthesized from anthranilic acid and amino acid precursors.[3] The structural diversity of these compounds makes them an interesting area of research for novel drug discovery.

## Bacterial Quinolinone Compounds

Bacteria, including both terrestrial and marine species, are emerging as a significant source of novel quinolinone compounds.[8][9] The genus *Pseudomonas* is particularly well-known for producing 2-alkyl-4(1H)-quinolones (AHQs), which act as quorum-sensing signal molecules.[8]

Bacterial Sources of Quinolinone Compounds:

Bacterial Genus	Quinolinone Compound(s)	Biological Role/Activity
<i>Pseudomonas</i>	2-alkyl-4(1H)-quinolones (e.g., PQS)	Quorum sensing, antimicrobial
<i>Streptomyces</i>	Actinoquinolines, Quinolizidomycins, Quinazolinones	Anti-inflammatory, Acetylcholinesterase inhibition, various[10][11][12]

The discovery of quinolinone compounds from marine actinomycetes, such as *Streptomyces* species, has opened up new avenues for the identification of bioactive molecules with unique structural features.[9][10]

## Part 2: Biosynthesis of Quinolinone Compounds

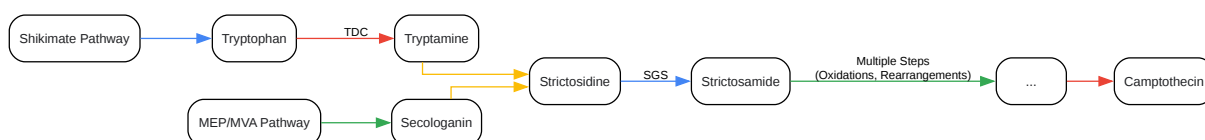
The biosynthesis of quinolinone alkaloids follows several distinct pathways, with tryptophan and anthranilic acid being the most common precursors.[1]

### Biosynthesis of Camptothecin (A Plant-Derived Quinolinone)

The biosynthesis of camptothecin is a complex process that begins with the shikimate pathway to produce tryptophan and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the terpenoid precursor, secologanin.[13]

Key Steps in Camptothecin Biosynthesis:

- **Formation of Tryptamine:** Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[13]
- **Condensation to form Strictosidine:** Tryptamine condenses with secologanin, catalyzed by strictosidine synthase (STR), to form strictosidine, a key intermediate in the biosynthesis of many monoterpene indole alkaloids.[14]
- **Conversion to Strictosamide:** Strictosidine is converted to strictosamide.[14]
- **Complex Rearrangements:** A series of oxidative rearrangements and cyclizations lead to the formation of the pentacyclic structure of camptothecin.[9]



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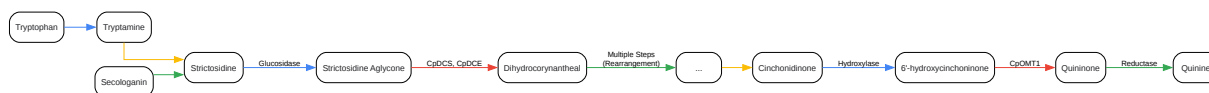
Caption: Biosynthetic pathway of Camptothecin.

## Biosynthesis of Quinine (A Plant-Derived Quinoline)

The biosynthesis of quinine also originates from tryptophan and secologanin, highlighting the common evolutionary origin of many complex plant alkaloids.[15]

Key Steps in Quinine Biosynthesis:

- Formation of Strictosidine: Similar to camptothecin, the pathway begins with the formation of strictosidine from tryptamine and secologanin.[16]
- Conversion to Dihydrocorynantheal: Strictosidine aglycone is converted to the intermediate dihydrocorynantheal through the action of a dehydrogenase and an esterase.[16][17]
- Rearrangement of the Indole Skeleton: A series of complex enzymatic reactions rearrange the indole nucleus into the quinoline scaffold.[15]
- Hydroxylation and Methylation: The final steps involve hydroxylation and O-methylation to produce quinine and its diastereomer, quinidine.[16][17]



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Caption: Biosynthetic pathway of Quinine.

## Biosynthesis of Fungal Quinolones

Fungal quinolones are typically synthesized via nonribosomal peptide synthetase (NRPS) pathways.[18] The biosynthesis of quinolactacin A in *Penicillium* serves as a good example.

Key Steps in Fungal Quinolone Biosynthesis (Quinolactacin A):

- Precursor Formation: The pathway utilizes L-tryptophan, which is converted to L-kynurenine. [\[18\]](#)
- NRPS-mediated Assembly: Two single-module NRPSs (QltA and QltB) are involved in the activation and condensation of two building blocks, one of which is L-isoleucine. [\[18\]](#)
- Cyclization and Modification: A series of enzymatic reactions, including those catalyzed by a flavin-dependent monooxygenase (QltD) and an N-methyltransferase (QltE), lead to the final quinolactacin A structure. [\[18\]](#)

## Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction, isolation, and characterization of quinolinone compounds from natural sources.

### Extraction and Isolation of Quinolinone Alkaloids

A general and widely used method for the extraction of alkaloids from plant material is the acid-base extraction technique. [\[19\]](#) This method leverages the basicity of the nitrogen atom in the alkaloid structure, which allows for differential solubility in acidic and basic solutions.

#### Protocol 1: Acid-Base Extraction of Alkaloids from Cinchona Bark

Objective: To obtain a crude alkaloid extract from dried Cinchona bark.

Materials:

- Dried and powdered Cinchona bark
- 10% Sodium hydroxide (NaOH) solution
- Toluene
- 1 M Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ammonia solution (25%)

- Chloroform
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Separatory funnel (1 L)
- Beakers and flasks
- pH paper or pH meter
- Rotary evaporator

Procedure:

- Alkalinization: In a large beaker, mix 100 g of powdered Cinchona bark with a 10% NaOH solution until the mixture is thoroughly moistened and has a pH of approximately 10-11. This converts the alkaloid salts into their free base form.[\[20\]](#)
- Solvent Extraction: Transfer the alkalinized bark to a large flask and add 500 mL of toluene. Stir the mixture for 4-6 hours at room temperature to extract the free base alkaloids into the organic solvent.[\[19\]](#)
- Filtration: Filter the mixture to separate the toluene extract from the plant material.
- Acidification: Transfer the toluene extract to a 1 L separatory funnel and add 200 mL of 1 M  $\text{H}_2\text{SO}_4$ . Shake the funnel vigorously for 5-10 minutes. Allow the layers to separate. The protonated alkaloid sulfates will move into the aqueous acidic layer.
- Separation: Carefully drain the lower aqueous layer into a clean beaker. Repeat the acid extraction of the toluene layer with another 100 mL of 1 M  $\text{H}_2\text{SO}_4$  to ensure complete extraction of the alkaloids. Combine the aqueous extracts.
- Basification: Cool the combined aqueous extract in an ice bath and slowly add ammonia solution while stirring until the pH reaches 10-11. The free alkaloid bases will precipitate out of the solution.
- Final Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with 100 mL portions of chloroform.

- **Drying and Concentration:** Combine the chloroform extracts and dry over anhydrous  $\text{Na}_2\text{SO}_4$ . Filter to remove the drying agent and concentrate the chloroform extract using a rotary evaporator to obtain the crude alkaloid mixture.

## Protocol 2: Isolation of Quinolinone Compounds by Column Chromatography

Objective: To separate individual quinolinone compounds from a crude extract.

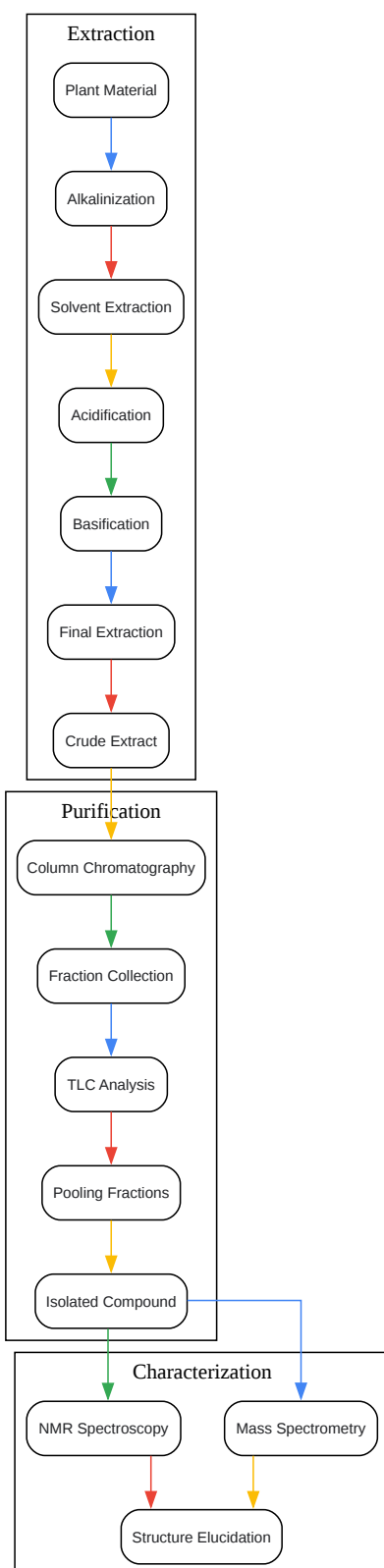
Materials:

- Crude quinolinone extract
- Silica gel (for column chromatography)
- A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)
- Glass chromatography column
- Cotton or glass wool
- Sand
- Collection tubes
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- **Column Packing:**
  - Place a small plug of cotton or glass wool at the bottom of the column.
  - Add a thin layer of sand.
  - Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 100% hexane).

- Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
- Add another thin layer of sand on top of the silica gel.[4][7]
- Sample Loading:
  - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  - Carefully apply the sample to the top of the silica gel.[4]
- Elution:
  - Begin eluting the column with the initial non-polar solvent.
  - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 100% hexane to a 90:10 hexane:ethyl acetate mixture, then 80:20, and so on).[4]
- Fraction Collection:
  - Collect the eluent in a series of numbered test tubes.
- Monitoring by TLC:
  - Spot a small amount from each fraction onto a TLC plate.
  - Develop the TLC plate in a suitable solvent system.
  - Visualize the spots under a UV lamp.
- Pooling and Concentration:
  - Combine the fractions that contain the same pure compound (as determined by TLC).
  - Evaporate the solvent from the pooled fractions to obtain the isolated quinolinone compound.



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Caption: Experimental workflow for quinolinone isolation.

## Structural Characterization

Once a pure compound has been isolated, its chemical structure is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Protocol 3: NMR and MS Characterization of a Quinolinone Compound

Objective: To determine the chemical structure of an isolated quinolinone compound.

#### A. NMR Sample Preparation and Data Acquisition

Materials:

- Pure isolated quinolinone compound (1-5 mg for  $^1\text{H}$  NMR, 5-20 mg for  $^{13}\text{C}$  and 2D NMR)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- NMR tube (5 mm)
- NMR spectrometer

Procedure:

- Sample Preparation:
  - Dissolve the appropriate amount of the pure compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[\[14\]](#)[\[21\]](#)
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[\[21\]](#)
- Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum to determine the number and types of protons.
  - Acquire a  $^{13}\text{C}$  NMR spectrum to determine the number and types of carbons.

- Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) to piece together the molecular structure.[5]

## B. Mass Spectrometry Analysis

### Materials:

- Pure isolated quinolinone compound
- A suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with ESI or EI source)

### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the compound in a suitable solvent.
- Data Acquisition:
  - Obtain a full scan mass spectrum to determine the molecular weight of the compound.
  - Perform tandem MS (MS/MS) experiments to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.[6][22]

### Data Interpretation:

- $^1\text{H}$  NMR: Chemical shifts (ppm), integration (number of protons), and coupling constants (J, in Hz) provide information about the electronic environment and connectivity of protons.
- $^{13}\text{C}$  NMR: The number of signals indicates the number of unique carbon atoms, and their chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).
- 2D NMR: COSY, HSQC, and HMBC spectra are used to connect the different atoms in the molecule and build up the final structure.

- MS: The molecular ion peak gives the molecular weight, and the fragmentation pattern helps to confirm the proposed structure.

## Conclusion

The natural world remains a vast and largely untapped reservoir of chemical diversity. Quinolinone compounds, with their wide distribution across plants, fungi, and bacteria, and their impressive range of biological activities, exemplify the potential for natural product-based drug discovery. The methodologies outlined in this guide provide a framework for the systematic exploration of these natural sources, from the initial extraction of crude mixtures to the detailed structural elucidation of pure, bioactive compounds. As analytical techniques continue to advance, so too will our ability to uncover and harness the therapeutic potential of these fascinating natural products.

## References

- Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. Available at: [\[Link\]](#)
- Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade - MDPI. Available at: [\[Link\]](#)
- <sup>1</sup>H and <sup>13</sup>C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Available at: [\[Link\]](#)
- Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC. Available at: [\[Link\]](#)
- 6.5: Quinine - Chemistry LibreTexts. Available at: [\[Link\]](#)
- <sup>1</sup>H and <sup>13</sup>C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [\[Link\]](#)
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. Available at: [\[Link\]](#)

- Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Available at: [\[Link\]](#)
- Early and Late Steps of Quinine Biosynthesis - PMC. Available at: [\[Link\]](#)
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. Available at: [\[Link\]](#)
- Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC - NIH. Available at: [\[Link\]](#)
- Early and Late Steps of Quinine Biosynthesis | Organic Letters - ACS Publications. Available at: [\[Link\]](#)
- CN101402634B - Separation and purification process for alkaloid in cinchona bark - Google Patents.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [\[Link\]](#)
- Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC. Available at: [\[Link\]](#)
- Quinoline alkaloids - Wikipedia. Available at: [\[Link\]](#)
- NMR Sample Preparation: The Complete Guide - Organomation. Available at: [\[Link\]](#)
- How to run column chromatography. Available at: [\[Link\]](#)
- Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC. Available at: [\[Link\]](#)
- Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. Available at: [\[Link\]](#)
- Column Chromatography Guide | Phenomenex. Available at: [\[Link\]](#)
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. Available at: [\[Link\]](#)

- (PDF) Actinoquinolines A and B, anti-inflammatory quinoline alkaloids from a marine-derived *Streptomyces* sp., strain CNP975 - ResearchGate. Available at: [\[Link\]](#)
- Column Chromatography Made Simple: An Easy to Follow Guide - Bitesize Bio. Available at: [\[Link\]](#)
- Isolation of Quinolone Alkaloids from *Tetradium ruticarpum* via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin - ResearchGate. Available at: [\[Link\]](#)
- Discovery and Biosynthetic Origin of Quinolizidomycins A and B, Two Quinolizidine Alkaloids from *Streptomyces* sp. KIB-1714 - PubMed. Available at: [\[Link\]](#)
- Understanding Column Chromatography: A Step-by-Step Guide - Oreate AI Blog. Available at: [\[Link\]](#)
- $^{13}\text{C}$  NMR chemical shifts ( $\delta$ , ppm) for quinoline derivatives (in  $\text{CDCl}_3$ ). - ResearchGate. Available at: [\[Link\]](#)
- Alkaloids from Marine Fungi: Promising Antimicrobials - PMC. Available at: [\[Link\]](#)
- Preparative isolation and purification of alkaloids from *Picrasma quassiodes* (D. Don) Benn. by high-speed countercurrent chromatography - PMC. Available at: [\[Link\]](#)
- Preparative Isolation And Purification Of Alkaloids Through Chromatography. Available at: [\[Link\]](#)
- NMR sample preparation guidelines. Available at: [\[Link\]](#)
- Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a *Streptomyces* Isolate - PMC. Available at: [\[Link\]](#)
- Separating Compounds by Column Chromatography - Utah Tech University. Available at: [\[Link\]](#)

- The extraction, separation and purification of alkaloids in the natural medicine - JOCP. Available at: [\[Link\]](#)
- (PDF) Quinazoline Alkaloids from *Streptomyces michiganensis* - ResearchGate. Available at: [\[Link\]](#)

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## Sources

1. [cdnsiencepub.com](https://cdnsiencepub.com) [[cdnsiencepub.com](https://cdnsiencepub.com)]
2. Alkaloids from Marine Fungi: Promising Antimicrobials - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. [chemistry.miamioh.edu](https://chemistry.miamioh.edu) [[chemistry.miamioh.edu](https://chemistry.miamioh.edu)]
5. <sup>1</sup>H and <sup>13</sup>C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [[magritek.com](https://magritek.com)]
6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
7. Column Chromatography Guide | Phenomenex [[phenomenex.com](https://phenomenex.com)]
8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
9. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
10. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
11. Discovery and Biosynthetic Origin of Quinolizidomycins A and B, Two Quinolizidine Alkaloids from *Streptomyces* sp. KIB-1714 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
13. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
14. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]

- [15. tsijournals.com \[tsijournals.com\]](https://tsijournals.com)
- [16. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods \(Part 2\) - Magritek \[magritek.com\]](#)
- [17. thieme-connect.com \[thieme-connect.com\]](https://thieme-connect.com)
- [18. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [19. 3rdpharmacy.wordpress.com \[3rdpharmacy.wordpress.com\]](https://3rdpharmacy.wordpress.com)
- [20. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [21. NMR Sample Preparation | Chemical Instrumentation Facility \[cif.iastate.edu\]](https://cif.iastate.edu)
- [22. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Natural Sources of Quinolinone Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1455461/docs#an-in-depth-technical-guide-to-the-natural-sources-of-quinolinone-compounds\]](https://www.benchchem.com/product/b1455461/docs#an-in-depth-technical-guide-to-the-natural-sources-of-quinolinone-compounds)

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